molecular formula C12H16N2O B2933775 2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone CAS No. 1224605-39-3

2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone

Cat. No.: B2933775
CAS No.: 1224605-39-3
M. Wt: 204.273
InChI Key: AOKUXSUNOZPFPK-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone is a benzazepine-derived compound characterized by a seven-membered azepine ring fused to a benzene moiety. The ethanone group at position 1 is substituted with an amino group, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-amino-1-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-9-12(15)14-8-4-3-6-10-5-1-2-7-11(10)14/h1-2,5,7H,3-4,6,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKUXSUNOZPFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone typically involves the following steps:

  • Formation of the Benzoazepine Ring: : The initial step involves the cyclization of a suitable precursor to form the benzoazepine ring. This can be achieved through various methods, such as the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

  • Introduction of the Ethanone Moiety: : The ethanone group is introduced via acylation reactions. This can be done using reagents like acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, converting the ethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce different alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally similar benzazepine derivatives, focusing on substituents, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Purity (HPLC) Key Features
Target Compound 2-Amino-ethanone at position 1 C₁₂H₁₆N₂O 204.27 Not reported Not reported Amino group enhances polarity; potential for hydrogen bonding
1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone 8-Amino substitution C₁₂H₁₆N₂O 204.27 Not reported Not reported Commercial availability ($672/g); stored at 2–8°C
1-(5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one 5-Hydroxy substitution C₁₂H₁₅NO₂ 205.25 Not reported Not reported Hydroxyl group increases hydrophilicity; CAS 1432680-96-0
2j: 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one Pyrrolidinyl-acetamide C₁₈H₂₃N₂O₂ 299.39 114–115 97.9% High purity; antitrypanosomal activity
2k: N,N-Diethyl-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetamide Diethylamide C₁₆H₂₂N₂O₂ 274.36 92–94 98.0% Lipophilic due to diethyl group; antitrypanosomal activity
5d: (E/Z)-2-[5-(Methoxyimino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl]-N-[2-(piperazin-1-yl)ethyl]acetamide Methoxyimino and piperazine ethylamide C₂₁H₂₈N₅O₃ 398.48 Not reported 93.7% Lower purity; complex substituents may hinder synthesis

Key Findings

Substituent Impact: Amino vs. Hydroxy Groups: The target compound’s amino group (vs. Lipophilicity: Diethylamide (2k) and pyrrolidinyl (2j) substituents improve membrane permeability compared to polar groups like methoxyimino (5d) .

Synthesis and Purity: Derivatives like 2j and 2k achieve >97% purity via EDCl/HOBt-mediated coupling, while 5d’s lower purity (93.7%) may reflect challenges in introducing methoxyimino and piperazine groups .

Biological Relevance: Antitrypanosomal activity in analogs (2j, 2k) underscores the importance of the benzazepine scaffold paired with flexible acetamide side chains . Halogenation (e.g., 7a’s Cl and I) could enhance target binding but increase molecular weight .

Biological Activity

The compound 2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone is a derivative of tetrahydrobenzo[b]azepine, a structure known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}N2_2O
  • Molecular Weight : 190.24 g/mol
  • CAS Number : Not specifically listed but related compounds can be found in databases.

The compound features a benzo-fused azepine ring, which is significant in determining its biological activity.

  • G Protein-Coupled Receptor (GPCR) Modulation :
    • Compounds with similar structures have been shown to interact with GPCRs, influencing various signaling pathways such as adenylyl cyclase activity and calcium channel modulation .
  • Neurotransmitter Interaction :
    • Analogous compounds often exhibit activity at neurotransmitter receptors (e.g., serotonin and dopamine receptors), which can affect mood and cognition.
  • Growth Hormone Release :
    • Certain benzo-fused lactams promote the release of growth hormone, indicating potential applications in metabolic disorders .

Pharmacological Profiles

The pharmacological profiles of compounds related to this compound reveal various therapeutic potentials:

Activity Description
Antidepressant EffectsPotential modulation of serotonin pathways leading to mood enhancement.
Anxiolytic PropertiesSimilar compounds have shown efficacy in reducing anxiety behaviors in models.
Neuroprotective EffectsSome derivatives exhibit protective effects against neurodegeneration.
Growth Hormone StimulationInduction of growth hormone release suggests utility in growth-related therapies.

Case Studies

  • Antidepressant Activity :
    • A study investigated the effects of related tetrahydrobenzo[b]azepines on depressive-like behaviors in animal models. Results indicated significant reductions in depressive symptoms when administered at specific doses.
  • Neuroprotection :
    • Research demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in treating neurodegenerative diseases.
  • Growth Hormone Release :
    • Clinical trials involving benzo-fused lactams showed increased growth hormone levels in subjects, supporting their use in conditions requiring anabolic support.

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